molecular formula C16H22ClFN2O B2456139 2-chloro-6-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide CAS No. 946326-68-7

2-chloro-6-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide

Cat. No.: B2456139
CAS No.: 946326-68-7
M. Wt: 312.81
InChI Key: CGEYBFAXCNFWKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-6-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide (CAS 946326-68-7) is a synthetic benzamide derivative with a molecular formula of C16H22ClFN2O and a molecular weight of 312.81 g/mol . This compound is of significant interest in infectious disease research, particularly in the development of novel antiviral agents. Its primary research application and value lie in its established activity as a viral entry inhibitor. This compound was identified as a premier hit compound from a high-throughput screen of a small molecule library for entry inhibitors of the Influenza A virus (IAV) . In pseudotyped virus assays using H5N1 hemagglutinin (HA), it demonstrated an EC50 of 3.04 µM and effectively inhibited the infectious H1N1 virus (A/PR/8/34) at a concentration of 12.5 µM, with no accompanying cytotoxicity reported . This mechanism of action, which involves targeting the viral hemagglutinin, presents a promising strategy for antiviral therapy and is a valuable tool for researchers studying the early stages of viral infection and host-pathogen interactions. The structural motif of this compound, featuring a benzamide core linked to an isopropylpiperidine group, serves as a critical scaffold for investigating structure-activity relationships (SAR) in medicinal chemistry. Researchers utilize this compound to explore the optimization of anti-infective properties and to understand the pharmacophore requirements for binding to viral targets . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-chloro-6-fluoro-N-[(1-propan-2-ylpiperidin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClFN2O/c1-11(2)20-8-6-12(7-9-20)10-19-16(21)15-13(17)4-3-5-14(15)18/h3-5,11-12H,6-10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGEYBFAXCNFWKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)CNC(=O)C2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration and Reduction: The starting material, 2-chloro-6-fluorobenzonitrile, undergoes nitration followed by reduction to yield the corresponding amine.

    Acylation: The amine is then acylated using an appropriate acyl chloride to form the benzamide.

    Piperidine Introduction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine moiety.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while hydrolysis will produce the corresponding carboxylic acid and amine.

Scientific Research Applications

2-chloro-6-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with various biological targets.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets in the body. The piperidine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The exact pathways and targets are still under investigation, but it is believed that the compound may influence signaling pathways involved in neurological processes.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-6-fluorobenzamide: Lacks the piperidine moiety but shares the chloro and fluoro substituents.

    N-((1-isopropylpiperidin-4-yl)methyl)benzamide: Lacks the chloro and fluoro substituents but contains the piperidine moiety.

    2-chloro-6-fluoro-N-methylbenzamide: Contains the chloro and fluoro substituents but has a methyl group instead of the piperidine moiety.

Uniqueness

2-chloro-6-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both chloro and fluoro groups, along with the piperidine moiety, makes it a versatile compound for various applications in research and industry.

Biological Activity

2-Chloro-6-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide, with the CAS number 946326-68-7, is a compound of interest due to its potential biological activities, particularly in the context of antiviral research. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of 2-chloro-6-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide is C16H22ClFN2OC_{16}H_{22}ClFN_2O, and it has a molecular weight of 312.81 g/mol. The compound features a benzamide structure modified by a chloro and fluoro substituent, as well as a piperidine moiety.

PropertyValue
Molecular FormulaC₁₆H₂₂ClFN₂O
Molecular Weight312.81 g/mol
CAS Number946326-68-7

Antiviral Properties

Recent studies have highlighted the compound's effectiveness against various strains of influenza virus. Notably, it has shown significant antiviral activity against H1N1 and H5N1 strains. In one study, a derivative of this compound exhibited an effective concentration (EC50) of 3.04μM3.04\,\mu M against the H5N1 pseudovirus and nearly complete inhibition of H1N1 at 12.5μM12.5\,\mu M without cytotoxicity .

Synergistic Effects : The compound demonstrated synergistic effects when used in combination with oseltamivir, enhancing the overall antiviral efficacy against resistant strains .

Structure-Activity Relationship (SAR)

The biological activity of 2-chloro-6-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide can be modulated through structural modifications. Research indicates that variations in the amide portion and the piperidine substituents significantly influence potency:

Compound VariationEC50 (μM)Comments
Parent Compound (Base Structure)3.04Effective against H5N1 pseudovirus
Addition of Methylene Unit71% inhibition at 12.5 μMMaintains activity
Contraction to Pyrrolidine11% inhibitionSignificant loss in activity

Influenza A Virus Inhibition

In a controlled study evaluating the compound's effectiveness against influenza A virus, it was found that modifications to the piperidine ring could enhance or reduce antiviral properties. For instance, positional isomers and variations in substituents yielded different levels of inhibition, indicating that careful structural tuning is essential for optimizing biological activity .

Cytotoxicity Assessments

Toxicity assays conducted alongside antiviral evaluations demonstrated that the compound maintained a favorable safety profile. No significant cytotoxic effects were observed at concentrations effective for viral inhibition, making it a promising candidate for further development in antiviral therapies .

Q & A

Q. What are the key synthetic routes for 2-chloro-6-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide?

The synthesis typically involves multi-step reactions starting with halogenated benzaldehyde precursors. A common approach includes:

  • Amination : Introduction of the isopropylpiperidine moiety via nucleophilic substitution or reductive amination.
  • Acylation : Coupling the benzamide core with the piperidine-containing intermediate using carbodiimide-based reagents (e.g., EDC/HOBt).
  • Cyclization/Purification : Final steps often require chromatography (HPLC or column) to isolate the product. Reaction conditions (temperature, solvent polarity, and catalysts) critically influence yield and purity .

Q. Which analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and stereochemistry.
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
  • HPLC/Purity Assays : Quantifies impurities (<2% by area normalization) and ensures batch consistency .

Q. What structural features influence its biological activity?

The benzamide core’s chloro/fluoro substituents enhance electrophilicity, while the isopropylpiperidine group improves lipophilicity and target binding. The methylene linker between benzamide and piperidine allows conformational flexibility, critical for receptor interactions .

Q. What are its common biological targets in preclinical studies?

Similar benzamide derivatives target enzymes (kinases, proteases) and G-protein-coupled receptors (GPCRs). Computational docking studies suggest affinity for adenosine A₂A receptors due to the piperidine moiety’s spatial orientation .

Advanced Research Questions

Q. How can synthetic yields be optimized without compromising purity?

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves regioselectivity.
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance intermediate solubility, while low-temperature acylation minimizes side reactions.
  • Catalyst Screening : Palladium-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in cyclization steps .

Q. What methodologies are used for structure-activity relationship (SAR) studies?

  • Analog Synthesis : Systematic modification of substituents (e.g., replacing isopropyl with cyclopropyl or varying halogen positions).
  • Biological Assays : IC₅₀ determination in enzyme inhibition assays (e.g., kinase profiling) and cell viability tests (MTT assays).
  • Computational Modeling : Molecular dynamics simulations predict binding affinities using software like AutoDock Vina .

Q. How to resolve discrepancies in solubility data across studies?

  • Purity Assessment : Use DSC (differential scanning calorimetry) to detect polymorphic forms affecting solubility.
  • Buffer Optimization : Test solubility in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2) to identify pH-dependent trends.
  • Co-solvent Systems : Additives like D-α-tocopherol PEG succinate (TPGS) enhance aqueous solubility in pharmacokinetic studies .

Q. What strategies address conflicting in vitro vs. in vivo efficacy results?

  • Metabolic Stability Tests : Liver microsome assays identify rapid degradation pathways (e.g., CYP450-mediated oxidation).
  • Formulation Adjustments : Nanoemulsions or liposomal encapsulation improve bioavailability in rodent models.
  • Pharmacokinetic Profiling : LC-MS/MS quantifies plasma concentrations to correlate exposure with efficacy .

Q. How can computational methods predict off-target interactions?

  • Pharmacophore Modeling : Matches compound features (H-bond donors, aromatic rings) against databases like ChEMBL.
  • Machine Learning : Train models on toxicity datasets (e.g., hERG inhibition) to flag risks early in development.
  • Docking Studies : Screen against the Protein Data Bank (PDB) to identify unintended targets (e.g., serotonin receptors) .

Q. What experimental designs assess combination therapy potential?

  • Synergy Screening : Checkerboard assays (e.g., with paclitaxel or cisplatin) calculate combination indices (CI <1 indicates synergy).
  • Transcriptomic Analysis : RNA-seq identifies pathways upregulated in monotherapy vs. combination-treated cells.
  • In Vivo Validation : Xenograft models evaluate tumor regression rates with/without adjuvant therapies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.